molecular formula C11H15F2N B13227727 Butyl[(2,3-difluorophenyl)methyl]amine

Butyl[(2,3-difluorophenyl)methyl]amine

Cat. No.: B13227727
M. Wt: 199.24 g/mol
InChI Key: VWLPFZGOWWATOE-UHFFFAOYSA-N
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Description

Butyl[(2,3-difluorophenyl)methyl]amine is an organic compound with the molecular formula C11H15F2N It is characterized by the presence of a butyl group attached to a benzene ring substituted with two fluorine atoms at the 2 and 3 positions, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2,3-difluorophenyl)methyl]amine typically involves the reaction of 2,3-difluorobenzyl chloride with butylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl[(2,3-difluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Butyl[(2,3-difluorophenyl)methyl]amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Butyl[(2,3-difluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The compound may exert its effects by modulating the activity of enzymes or by acting as an agonist or antagonist at receptor sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Butyl[(2,4-difluorophenyl)methyl]amine
  • Butyl[(2,5-difluorophenyl)methyl]amine
  • Butyl[(2,6-difluorophenyl)methyl]amine

Uniqueness

Butyl[(2,3-difluorophenyl)methyl]amine is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds with different fluorine substitution patterns.

Biological Activity

Butyl[(2,3-difluorophenyl)methyl]amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure

The compound this compound features a butyl group attached to a difluorophenylmethyl moiety. The presence of fluorine atoms on the aromatic ring significantly influences its biological properties, enhancing lipophilicity and potentially affecting receptor interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Many Mannich bases and related compounds have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The structure of difluorophenyl compounds often correlates with enhanced antimicrobial activity.
  • Neurological Effects : Compounds with amine groups are frequently investigated for their potential in treating neurological disorders.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be analyzed through SAR studies.

CompoundStructural FeaturesNotable Activity
This compoundDifluoro substitution on phenylPotential anticancer and antimicrobial activity
Mannich BasesVarying alkyl groupsAntimycobacterial and antiviral properties
Fluorinated AromaticsEnhanced lipophilicityIncreased receptor affinity

The presence of fluorine atoms not only increases the compound's potency but also alters its pharmacokinetic properties, making it a candidate for further investigation in drug design .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Disruption of Cellular Membranes : The lipophilic nature allows these compounds to integrate into cell membranes, causing disruption and subsequent cell death.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain potential neurological effects.

Case Studies

  • Anticancer Studies : Research has demonstrated that structurally similar Mannich bases exhibit significant cytotoxicity against various cancer cell lines such as Huh-7 hepatoma and human Jurkat cells. For example, one study reported that certain derivatives were 2.1 to 4.2 times more cytotoxic than standard chemotherapy agents like 5-fluorouracil .
  • Antimicrobial Activity : A series of difluorophenyl compounds were tested against bacterial strains, showing promising results in inhibiting growth. The mechanism was attributed to the ability to disrupt bacterial cell walls .
  • Neurological Research : Investigations into the effects of similar amine compounds on neurotransmitter systems revealed potential for treating conditions like depression and anxiety by modulating serotonin and dopamine levels .

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]butan-1-amine

InChI

InChI=1S/C11H15F2N/c1-2-3-7-14-8-9-5-4-6-10(12)11(9)13/h4-6,14H,2-3,7-8H2,1H3

InChI Key

VWLPFZGOWWATOE-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C(=CC=C1)F)F

Origin of Product

United States

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